N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a furan ring, a cyclopropyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Nitro Group: Nitration reactions, typically using nitric acid or nitrating mixtures, are employed to introduce the nitro group.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substituted furans and cyclopropyl derivatives are common products.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study the biological activity of furan derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is likely related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to antibacterial or anticancer effects. The furan ring and cyclopropyl group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antibacterial agent that also contains a nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Nifuroxazide: Used as an antibacterial and antiprotozoal agent.
Uniqueness
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is unique due to the presence of the cyclopropyl group, which is less common in nitrofuran derivatives. This structural feature may confer unique biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c17-13(10-5-6-12(22-10)16(19)20)15-8-14(18,9-3-4-9)11-2-1-7-21-11/h1-2,5-7,9,18H,3-4,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVYYWAWCYTLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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